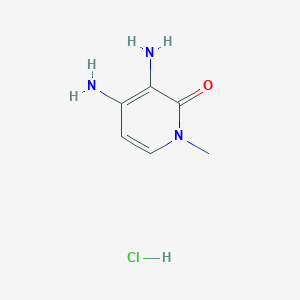
1,1'-(Methylazanediyl)bis(anthracene-9,10-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) is a complex organic compound known for its unique structure and properties. It is derived from anthracene, a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) typically involves the reaction of anthracene derivatives with methylamine. The process often requires specific catalysts and controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction may involve steps such as nitration, reduction, and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents. The use of automated systems ensures consistent quality and adherence to safety standards.
化学反应分析
Types of Reactions
1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving cellular processes and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, affecting their function and leading to various cellular responses. The compound’s structure allows it to participate in electron transfer reactions, making it useful in photodynamic therapy and other applications.
相似化合物的比较
Similar Compounds
9,10-Anthracenediyl-bis(methylene)dimalonic acid: A related compound used as a singlet oxygen detector probe.
Anthraquinone derivatives: Compounds with similar structures but different functional groups, used in various industrial and research applications.
Uniqueness
1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) is unique due to its specific functional groups and the resulting properties. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
属性
CAS 编号 |
139479-11-1 |
|---|---|
分子式 |
C29H17NO4 |
分子量 |
443.4 g/mol |
IUPAC 名称 |
1-[(9,10-dioxoanthracen-1-yl)-methylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C29H17NO4/c1-30(22-14-6-12-20-24(22)28(33)18-10-4-2-8-16(18)26(20)31)23-15-7-13-21-25(23)29(34)19-11-5-3-9-17(19)27(21)32/h2-15H,1H3 |
InChI 键 |
SOYXHZDXPYFTLT-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)C4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


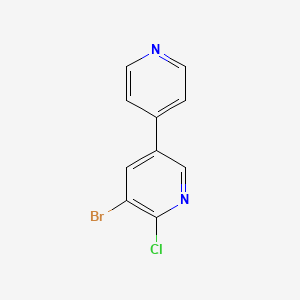
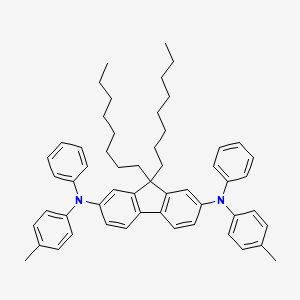
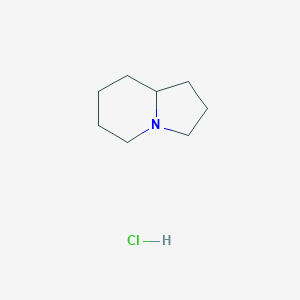
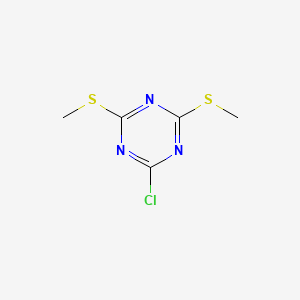

![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one](/img/structure/B13126311.png)
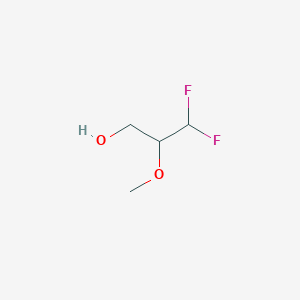
![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)

![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)
